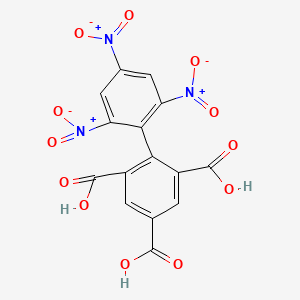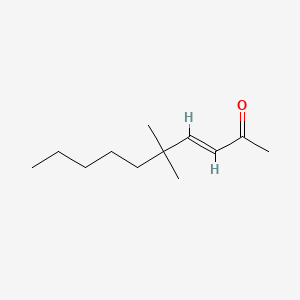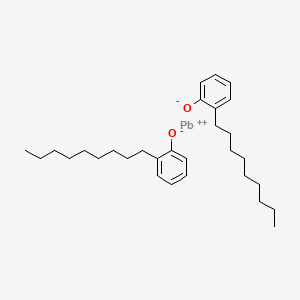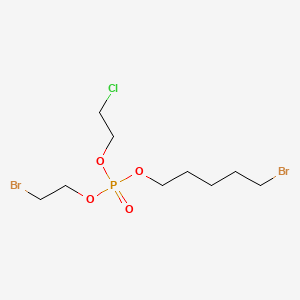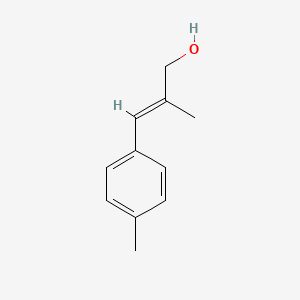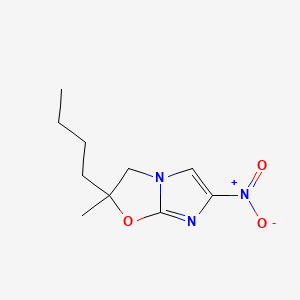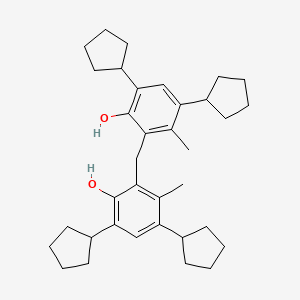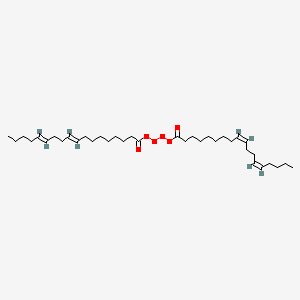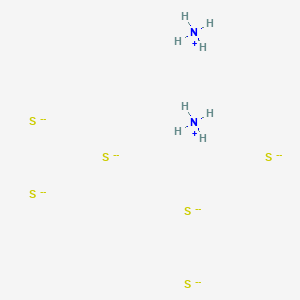
Diammonium hexasulphide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diammonium hexasulphide, also known as diazanium hexasulfide, is a chemical compound with the formula (NH₄)₂S₆. It is a polysulfide compound that contains six sulfur atoms in its structure. Polysulfides are known for their unique properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diammonium hexasulphide can be synthesized through the reaction of ammonium sulfide with elemental sulfur. The reaction typically occurs under controlled conditions to ensure the formation of the desired polysulfide compound. The general reaction is as follows:
(NH4)2S+5S→(NH4)2S6
The reaction is usually carried out in an aqueous solution at a temperature range of 20-30°C. The pH of the solution is maintained around neutral to slightly acidic conditions to facilitate the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ammonium sulfide and sulfur are mixed in precise stoichiometric ratios. The reaction is conducted under controlled temperature and pressure conditions to optimize yield and purity. The resulting product is then purified through filtration and crystallization processes to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Diammonium hexasulphide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state sulfur compounds.
Reduction: It can be reduced to form lower polysulfides or elemental sulfur.
Substitution: It can participate in substitution reactions where sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions are often conducted in non-aqueous solvents under inert atmosphere.
Substitution: Substitution reactions can be carried out using halogens or other electrophilic reagents in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Higher polysulfides or sulfur oxides.
Reduction: Lower polysulfides or elemental sulfur.
Substitution: Compounds where sulfur atoms are replaced by other atoms or groups.
Wissenschaftliche Forschungsanwendungen
Diammonium hexasulphide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions, including the synthesis of other sulfur-containing compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used as an additive in lubricants and as a stabilizer in certain industrial processes.
Wirkmechanismus
The mechanism of action of diammonium hexasulphide involves its ability to release sulfur atoms, which can interact with various molecular targets. In biological systems, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The polysulfide structure allows it to participate in redox reactions, which are crucial for its biological and chemical activities.
Vergleich Mit ähnlichen Verbindungen
Diammonium hexasulphide can be compared with other polysulfides such as:
Diammonium pentasulphide: Contains five sulfur atoms and has similar chemical properties but different reactivity.
Diammonium tetrasulphide: Contains four sulfur atoms and is less reactive compared to hexasulphide.
Diammonium trisulphide: Contains three sulfur atoms and has distinct chemical behavior due to its shorter sulfur chain.
The uniqueness of this compound lies in its higher sulfur content, which imparts unique chemical and biological properties, making it suitable for specific applications that other polysulfides may not be able to fulfill.
Eigenschaften
CAS-Nummer |
60581-61-5 |
|---|---|
Molekularformel |
H8N2S6-10 |
Molekulargewicht |
228.5 g/mol |
IUPAC-Name |
diazanium;hexasulfide |
InChI |
InChI=1S/2H3N.6S/h2*1H3;;;;;;/q;;6*-2/p+2 |
InChI-Schlüssel |
MZHMSWMZLVBJRY-UHFFFAOYSA-P |
Kanonische SMILES |
[NH4+].[NH4+].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(p-Dodecylphenoxy)methyl]oxirane](/img/structure/B12659830.png)

